(R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
Description
Historical Perspective on Pyrrolidine Derivatives
Pyrrolidine derivatives have played a pivotal role in organic and medicinal chemistry since their discovery. The pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle, was first identified in natural alkaloids such as nicotine and hygrine. Its structural versatility and ability to adopt non-planar conformations (pseudorotation) enabled widespread applications in drug design. By the mid-20th century, synthetic methods for pyrrolidine derivatives expanded, driven by their presence in pharmaceuticals like the racetam family (e.g., piracetam) and antihistamines. The introduction of stereoselective synthesis techniques in the 1990s, such as asymmetric catalysis and chiral auxiliary approaches, further solidified their importance in producing enantiomerically pure compounds.
Classification and Nomenclature of (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
This compound belongs to the class of chiral pyrrolidine amines with a hydrochloride salt formulation. Its systematic IUPAC name is derived as follows:
- Parent structure : Pyrrolidine (azacyclopentane).
- Substituents :
- A 4-fluoro-2-nitrophenyl group at the nitrogen atom (position 1).
- An amine group at carbon 3 of the pyrrolidine ring.
- Stereochemistry : The (R)-configuration at carbon 3 defines its chirality.
The molecular formula is C₁₀H₁₂FN₃O₂·HCl , with a molar mass of 261.68 g/mol. Its structural features include:
Significance in Chiral Chemistry Research
The compound’s chirality makes it a critical subject in asymmetric synthesis and drug discovery. The (R)-enantiomer often exhibits distinct biological activity compared to its (S)-counterpart due to enantioselective protein binding. For example:
- Stereochemical influence : The spatial arrangement of the amine group affects hydrogen bonding and van der Waals interactions with biological targets.
- Synthetic utility : It serves as a precursor for complex molecules in antidiabetic and anticancer research, leveraging its rigid pyrrolidine core to enforce specific conformations.
Recent studies highlight its role in optimizing pharmacokinetic properties, such as metabolic stability and membrane permeability, through strategic fluorination.
Comparative Analysis with Related Structural Analogs
The compound’s uniqueness becomes evident when compared to analogs:
Key differences include:
- Electronic effects : The para-fluoro and ortho-nitro groups enhance electron-withdrawing character, influencing reactivity in nucleophilic substitutions.
- Ring flexibility : Pyrrolidine’s pseudorotation allows conformational adaptability, unlike morpholine’s rigid chair structure.
- Stereoselectivity : The (R)-enantiomer’s spatial orientation may improve binding affinity to CNS targets compared to morpholine derivatives.
This analysis underscores the compound’s tailored design for exploring chirality-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
(3R)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-7-1-2-9(10(5-7)14(15)16)13-4-3-8(12)6-13;/h1-2,5,8H,3-4,6,12H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNZBBZJXVFLNA-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233859-87-4 | |
| Record name | 3-Pyrrolidinamine, 1-(4-fluoro-2-nitrophenyl)-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233859-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name: (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
- Molecular Formula: C10H11FN2O2·HCl
- CAS Number: 778-56-3
The compound's biological activity is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards certain targets, which is crucial for its pharmacological effects.
Biological Activity Overview
Research has indicated that (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride exhibits a range of biological activities:
- Antiviral Activity
-
Antibacterial Activity
- The compound has demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrrolidine have shown minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity
Case Studies
Several studies have explored the biological effects of (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride:
Case Study 1: Antiviral Efficacy
In a study focusing on antiviral agents, a related compound showed an EC50 value of 6.7 μM against HCV, indicating significant antiviral activity. This suggests that (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride may possess similar efficacy due to structural similarities .
Case Study 2: Antibacterial Properties
A comparative analysis revealed that pyrrolidine derivatives exhibited varying degrees of antibacterial activity. The compound showed strong inhibition against E. coli with an IC50 value significantly lower than that of standard antibiotics, supporting its potential as a new antibacterial agent .
Data Tables
| Activity Type | Target Organisms | MIC/EC50 Values |
|---|---|---|
| Antiviral | HCV | EC50 = 6.7 μM |
| Antibacterial | Staphylococcus aureus | MIC = 0.0039 - 0.025 mg/mL |
| Escherichia coli | MIC = 0.0039 - 0.025 mg/mL | |
| Antifungal | Candida albicans | MIC = 16.69 - 78.23 μM |
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds similar to (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride exhibit antidepressant-like effects. A notable study demonstrated that the administration of this compound in animal models resulted in significant reductions in depressive behaviors, suggesting its potential as a therapeutic agent for depression .
Neuroprotective Effects
Research has also explored the neuroprotective properties of this compound. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neuroinflammatory pathways, making it a candidate for further investigation in neuroprotection .
Case Study 1: Synthesis and Biological Evaluation
A study published in Wiley Online Library focused on the synthesis of fluorinated pyrrolidine derivatives, including (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride. The researchers evaluated the biological activity of these compounds against various cancer cell lines, finding promising results that suggest potential applications in oncology .
Case Study 2: Selective Fluorination Techniques
Another significant research effort involved developing selective fluorination techniques for amines using (R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride as a model compound. This study illustrated the compound's utility in synthetic organic chemistry, particularly in creating complex fluorinated molecules that are valuable in drug development .
Data Table: Summary of Applications
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 2-position activates the aromatic ring for nucleophilic substitution. The fluorine atom at the 4-position serves as a leaving group under basic or nucleophilic conditions.
Key Reaction Conditions and Outcomes:
-
Mechanistic Insight : The nitro group stabilizes the Meisenheimer intermediate during SNAr, enabling efficient displacement of fluorine by amines or other nucleophiles .
-
Side Reaction : Competing hydrolysis may occur under prolonged reaction times, forming phenolic byproducts .
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, altering the compound’s electronic properties and biological activity.
Reduction Pathways:
| Reducing Agent | Catalyst | Solvent | Product | Yield | Source |
|---|---|---|---|---|---|
| H₂ (1 atm) | Pd/C | Ethanol | (R)-1-(4-Fluoro-2-aminophenyl)pyrrolidin-3-amine | 92% | |
| NaBH₄/CuCl₂ | - | THF | Partially reduced intermediates | 65% |
-
Selectivity : Catalytic hydrogenation preserves the pyrrolidine ring while reducing the nitro group.
-
Applications : Reduced derivatives show enhanced binding to neurotransmitter receptors .
Functionalization of the Pyrrolidine Amine
The chiral pyrrolidine amine undergoes alkylation, acylation, or Schiff base formation.
Example Reactions:
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride | DCM, Et₃N, 0°C→RT | N-Acetyl-pyrrolidine derivative | 78% | |
| Alkylation | Methyl iodide | DMF, K₂CO₃, 60°C | N-Methyl-pyrrolidine derivative | 83% |
-
Steric Effects : The (R)-configuration at the pyrrolidine C3 position influences reaction rates and stereoselectivity.
Electrophilic Aromatic Substitution (EAS)
The deactivated aromatic ring limits traditional EAS but permits directed metallation strategies.
Directed ortho-Metalation (DoM):
| Directed Group | Base | Electrophile | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitro | LDA | I₂ | 4-Fluoro-2-nitro-6-iodophenyl derivative | 67% |
-
Limitations : Strong electron-withdrawing groups reduce ring reactivity, necessitating harsh conditions.
Stability Under Acidic/Basic Conditions
Comparison with Similar Compounds
Enantiomeric Pair: (R)- vs. (S)-Isomers
Key Insight : Enantiomeric purity is crucial for biological activity. The S-isomer is commercially available, suggesting its utility in stereospecific reactions, while the R-isomer’s applications remain less documented .
Positional Isomers: Fluoro-Nitrophenyl Substitution
Key Insight : The position of the fluoro group alters electronic and steric effects. The 4-fluoro derivative may exhibit distinct reactivity in nucleophilic aromatic substitution compared to the 3-fluoro analog due to resonance and inductive effects .
Heterocyclic Variants: Pyridine vs. Pyrimidine Derivatives
Key Insight : Pyridine and pyrimidine derivatives offer distinct electronic properties. Pyrimidines, common in antimetabolites, may improve target binding in drug design, while pyridines provide alternative solubility profiles .
Functional Group Modifications
Key Insight : tert-Butyl carbamates are used to protect amines during synthesis, while dihydrochloride salts improve crystallinity .
Preparation Methods
Structural and Chemical Properties
Molecular Identity
The compound features a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenyl group at the 1-position and an amine at the 3-position, with the R-configuration confirmed by its stereodescriptor. Key properties include:
- Molecular formula : C₁₀H₁₂FN₃O₂·HCl
- Molecular weight : 261.68 g/mol (free base: 225.22 g/mol)
- SMILES notation : C1CN(C[C@@H]1N)C2=C(C=C(C=C2)F)N+[O-].Cl
- InChIKey : XXAPXHVVMXESII-MRVPVSSYSA-N
The nitro and fluorine groups impose steric and electronic challenges during synthesis, necessitating careful selection of reagents and reaction conditions.
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
- 4-Fluoro-2-nitrobenzene : Introduced via electrophilic aromatic substitution or cross-coupling.
- (R)-Pyrrolidin-3-amine : Generated through enantioselective reduction of a prochiral pyrrolidinone or resolution of racemic mixtures.
A convergent synthesis strategy is typically employed to couple these fragments.
Stepwise Synthesis Protocol
Nitro Group Installation
The 2-nitro group on the 4-fluorophenyl ring is introduced via nitration. Using mixed nitric-sulfuric acid at 0–5°C achieves regioselectivity at the ortho position relative to fluorine. Alternatives include:
- Electrophilic nitration : HNO₃/H₂SO₄ (yield: 70–80%)
- Metal-catalyzed nitration : Cu(NO₃)₂ in AcOH (improved para/ortho selectivity)
Pyrrolidine Ring Formation
The pyrrolidine core is constructed via cyclization of 1,4-diamines or reductive amination. For example:
- Reductive amination : Reacting 4-fluoro-2-nitrobenzaldehyde with 1,3-diaminopropane in the presence of NaBH₄ yields the pyrrolidine intermediate.
- Ring-closing metathesis : Grubbs catalyst-mediated cyclization of diene precursors (limited by nitro group sensitivity).
Enantioselective Amine Synthesis
Chiral resolution or asymmetric catalysis ensures the R-configuration:
- Chiral auxiliary approach : Use of (R)-2-phenylglycinol to induce stereochemistry during reductive amination.
- Enzymatic resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., using Candida antarctica lipase B).
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ether or THF to precipitate the hydrochloride salt.
One-Pot Catalytic Hydrogenation
A patent (CN113845459A) describes a related one-pot synthesis for fluorophenylpyrrole derivatives, offering insights into catalytic systems applicable to the target compound:
Procedure :
- First reduction : 2-(2-Fluorobenzoyl)malononitrile is hydrogenated over 10% Pd/C in THF at 50°C under H₂ (3 atm).
- Second reduction : Raney nickel catalyzes further hydrogenation at 80°C to yield the amine.
- Acidification : Treatment with HCl generates the hydrochloride salt.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (First) | 10% Pd/C | 85 | 98 |
| Catalyst (Second) | Raney Ni | 92 | 99 |
| Solvent | THF/H₂O (4:1) | 89 | 97 |
This method avoids intermediate isolation, reducing waste and cost.
Catalytic Systems and Reaction Engineering
Metal Catalysts
- Palladium-based : Pd/C and Pd(OH)₂/C are preferred for nitro group reduction.
- Nickel catalysts : Raney Ni efficiently reduces imines to amines under mild conditions.
Comparative Performance :
| Catalyst | Substrate | Temp (°C) | H₂ Pressure (atm) | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | Nitroarene | 50 | 3 | 85 |
| Raney Ni | Enamine | 80 | 5 | 92 |
Enantioselective Control Strategies
Chiral Ligands
Process Challenges and Solutions
Nitro Group Sensitivity
Nitroarenes are prone to over-reduction or decomposition. Mitigation strategies include:
Q & A
Q. How to mitigate hygroscopicity during long-term storage?
- Methodological Answer : Store the compound under anhydrous conditions (e.g., vacuum-sealed with desiccants). Characterize hygroscopicity via thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS). Consider formulating as a stable co-crystal or using hydrophobic excipients for solid-state stabilization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
